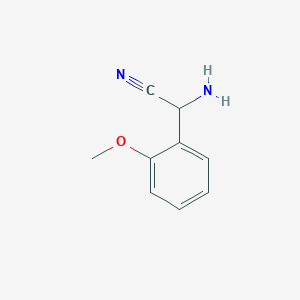

2-Amino-2-(2-methoxyphenyl)acetonitrile

Cat. No. B1601514

Key on ui cas rn:

96929-45-2

M. Wt: 162.19 g/mol

InChI Key: JBDLBUGZAALGCY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05079346

Procedure details

To a solution of 50.0 g (1.0 mol) of sodium cyanide, 53.5 g (1.0 mol) of ammonium chloride, and 60 mL of concentrated ammonium hydroxide in 400 mL of water was added 125 g (0.92 mol) of o-anisaldehyde in 400 aromatic C-C); of dry methanol. After the mixture was stirred for 3 h at 23° C., the methanol was removed under reduced pressure, and the residual solution containing the crude product was diluted with 500 mL of water and extracted with methylene chloride (2×400 mL), dried over sodium sulfate, and filtered; the solvent was subsequently removed under vacuum to give an orange oil. By means of column chromatography on silica gel using ethyl acetate as the eluent, the o-amino nitrile compound (A) was separated from the starting material and the side products; IR (neat) 2240 (w, --C≡N), 1600, 1500 cm1 (s, aromatic C=C); NMR (CDCL3) 1.03 (2 H, s, NH2), 3.90 (3 H, s, OCH3), 5.05 (1 H, s, CH), 7.15 (4 H m, ArH). The α-amino nitrile (yellow oil) was unstable as a free base; therefore it was either used immediately for the next reaction or converted to the tartarate salt.

Identifiers

|

REACTION_CXSMILES

|

[C-:1]#[N:2].[Na+].[Cl-].[NH4+:5].[OH-].[NH4+].[CH:8](=O)[C:9]1[C:10]([O:15][CH3:16])=[CH:11][CH:12]=[CH:13][CH:14]=1.C([O-])(=O)C(C(C([O-])=O)O)O>O.C(OCC)(=O)C.CO>[NH2:5][CH:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])[C:1]#[N:2] |f:0.1,2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[Na+]

|

|

Name

|

|

|

Quantity

|

53.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

|

Name

|

|

|

Quantity

|

125 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(=CC=CC1)OC)=O

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C(O)C(=O)[O-])(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

23 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After the mixture was stirred for 3 h at 23° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the methanol was removed under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residual solution containing the crude product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was diluted with 500 mL of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methylene chloride (2×400 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was subsequently removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an orange oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the o-amino nitrile compound (A) was separated from the starting material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

therefore it was either used immediately for the next reaction

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC(C#N)C1=C(C=CC=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |